B1575502 MART 1 peptide

MART 1 peptide

Cat. No.: B1575502
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Discovery as a Melanoma-Associated Antigen

The MART-1 antigen, also known as Melan-A, was identified in 1994 by two independent research groups. criver.com It is a protein found on the surface of normal melanocytes, the cells responsible for producing pigment in the skin and retina. criver.com Crucially, it is also expressed in the majority of melanoma cancers, which originate from these melanocytes. criver.combpsbioscience.combpsbioscience.com This discovery was pivotal as it provided a specific target that could be recognized by the immune system, distinguishing cancer cells from most other healthy cells in the body. criver.combpsbioscience.combpsbioscience.com The identification of MART-1 as a shared melanoma antigen opened a new avenue for the development of targeted immunotherapies for melanoma patients. criver.com

Significance in the Study of Tumor Immunology and T-cell Responses

The discovery of the MART-1 peptide has been instrumental in advancing our understanding of tumor immunology and the intricate dance between cancer cells and the immune system. It serves as a model antigen for studying how the immune system, particularly T-cells, can recognize and respond to tumors. sb-peptide.com

The MART-1 protein is processed within melanoma cells into smaller fragments, or peptides. bpsbioscience.combpsbioscience.com Specific MART-1 peptides, such as MART-1 (27-35) and MART-1 (26-35), are then presented on the surface of the cancer cells by molecules called Major Histocompatibility Complex (MHC) class I. nih.gov This presentation acts as a signal to cytotoxic T lymphocytes (CTLs), a type of white blood cell, which can then recognize and kill the melanoma cells. bpsbioscience.combpsbioscience.com

Research has shown that many melanoma patients have T-cells that can recognize the MART-1 peptide. criver.comaacrjournals.org However, these responses are often not strong enough to eliminate the tumor on their own. aacrjournals.org This has led to extensive research into ways to boost these anti-tumor T-cell responses. criver.com

Furthermore, the MART-1 gene has been found to encode epitopes that can stimulate both CD8+ cytotoxic T-cells and CD4+ helper T-cells. pnas.org The involvement of both types of T-cells is believed to be important for a robust and sustained anti-tumor immune response. pnas.org The ability to study both CD8+ and CD4+ T-cell responses to a single tumor antigen has made MART-1 an invaluable tool in immunological research. pnas.orgaai.org

Overview of Key Research Areas Pertaining to MART-1 Peptide

The unique characteristics of the MART-1 peptide have spurred a variety of research endeavors, primarily focused on harnessing the immune system to fight melanoma.

Vaccine Development: A major area of research has been the development of cancer vaccines using the MART-1 peptide. criver.com The goal of these vaccines is to stimulate and expand the number of MART-1-specific T-cells in the body, thereby enhancing the immune system's ability to target and destroy melanoma cells. criver.com Numerous clinical trials have investigated the use of MART-1 peptide-based vaccines, often in combination with other agents to boost the immune response. criver.comtandfonline.comnih.govaacrjournals.org

Adoptive Cell Therapy: Another key research area is adoptive cell therapy (ACT). This approach involves isolating a patient's own T-cells, expanding the population of those that recognize MART-1 in the laboratory, and then re-infusing them into the patient. frontiersin.org This strategy aims to provide the patient with a large army of tumor-fighting T-cells. frontiersin.org

Peptide Analogs: Researchers have also focused on creating modified versions of the MART-1 peptide, known as analog peptides. nih.gov These analogs are designed to have improved properties, such as stronger binding to MHC molecules, which can lead to a more potent T-cell response. nih.govacs.org The analog peptide ELAGIGILTV, for instance, has been shown to be more immunogenic than the natural peptide. nih.govignytebio.com

Biomarker Research: The expression of MART-1 is used as a biomarker to help diagnose melanoma. criver.combpsbioscience.combpsbioscience.com Furthermore, monitoring the T-cell response to MART-1 can be used to assess the effectiveness of immunotherapies. aai.orgjpt.com

Understanding T-cell Function: The MART-1 system provides a powerful model to study fundamental aspects of T-cell biology, including T-cell activation, memory formation, and cytotoxicity. aacrjournals.orgfrontiersin.org This research is crucial for improving the design of future immunotherapies.

The following table provides a summary of key MART-1 peptide variants and their significance in research:

Peptide NameSequenceSignificance in Research
MART-1 (27-35) AAGIGILTVA naturally occurring immunodominant peptide recognized by cytotoxic T-cells. aacrjournals.organaspec.com
MART-1 (26-35) EAAGIGILTVAnother naturally occurring peptide that is also recognized by cytotoxic T-cells. bpsbioscience.combioscience.co.uk
MART-1a (A27L) ELAGIGILTVAn analog peptide with a substitution at position 27, designed for enhanced immunogenicity and binding to HLA-A*02:01. nih.govtandfonline.comignytebio.com
[Leu28,β-HIle30]MART-1(27−35) A double-substituted analog with a β-amino acid, showing higher affinity to HLA-A2. acs.org

Properties

sequence

ELAGIGILTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Germline-governed Recognition Of A Cancer Epitope By An Immunodominant Human T Cell Receptor Chain C (1-10)

Origin of Product

United States

Molecular and Epitopic Characterization of Mart 1 Peptide

Identification of Immunodominant Epitopes

The immunogenicity of the MART-1 protein is concentrated in several key epitopic regions that are recognized by either CD8+ cytotoxic T-lymphocytes (CTLs) or CD4+ helper T-cells, depending on whether they are presented by MHC class I or class II molecules, respectively.

HLA Class I-Restricted Epitopes

The most well-characterized immunodominant epitopes of MART-1 are those presented by the HLA-A*0201 allele, a common HLA type. These epitopes are recognized by CD8+ CTLs and are central to many immunotherapy strategies.

The primary epitopes include:

MART-1(27-35) (AAGIGILTV): This nonamer is considered the principal immunodominant epitope of the MART-1 protein and is naturally found on the surface of melanoma cells. nih.govanaspec.com It is recognized by the majority of HLA-A2-restricted tumor-infiltrating lymphocytes (TILs). aai.org

MART-1(26-35) (EAAGIGILTV): This decamer, which overlaps with the nonamer, is also recognized by MART-1-reactive T-cells. nih.gov However, structural studies have shown that the 26-35 and 27-35 peptides adopt significantly different conformations when bound to the HLA-A2 molecule. biosyn.comnih.gov The nonamer typically assumes an extended conformation, while the decamer adopts a bulged conformation. biosyn.comresearchgate.net Despite these conformational differences, T-cells can exhibit broad cross-reactivity towards both peptide forms. nih.gov

EpitopeSequenceLengthHLA RestrictionConformation (in HLA-A2)
MART-1(27-35) AAGIGILTV9-merHLA-A0201Extended
MART-1(26-35) EAAGIGILTV10-merHLA-A0201Bulged

HLA Class II-Restricted Epitopes

The activation of CD4+ T-helper cells is crucial for a robust and sustained anti-tumor immune response. Several MART-1 epitopes presented by HLA class II molecules have been identified, which stimulate these critical immune cells.

Key HLA Class II-restricted epitopes include:

Melan-A/MART-1(51-73): This peptide is a well-documented epitope restricted by HLA-DRB1*0401. aai.orgnih.govpnas.org It has been shown to be immunogenic in melanoma patients, inducing CD4+ T-cell responses that can recognize and lyse melanoma cells. pnas.orgaacrjournals.org

Melan-A/MART-1(27-40): This epitope is presented by HLA-DRB10101 and HLA-DRB10102. aai.orgnih.gov

Melan-A/MART-1(25-36): This peptide is recognized by CD4+ T-cells in the context of HLA-DQB10602 and HLA-DRB10301. aai.orgnih.gov

These class II epitopes are naturally processed and presented by melanoma cells, and CD4+ T-cell clones specific for these epitopes can recognize MART-1 positive tumor cells. aai.org

EpitopeAmino Acid PositionHLA Restriction
Melan-A/MART-1(51-73) 51-73HLA-DRB1*0401
Melan-A/MART-1(27-40) 27-40HLA-DRB10101, HLA-DRB10102
Melan-A/MART-1(25-36) 25-36HLA-DQB10602, HLA-DRB10301

Design and Analysis of MART 1 Peptide Analogues and Variants

To enhance the immunogenicity of natural MART-1 epitopes, which can be weakly recognized by the immune system, various analogues and variants have been designed and analyzed. These modifications aim to improve peptide binding to MHC molecules, increase the stability of the peptide-MHC complex, and ultimately elicit a more potent T-cell response.

Anchor-Modified Analogues

Modifications at the anchor residues of the peptide, which are critical for binding to the MHC groove, can significantly enhance immunogenicity.

A prominent example is the A27L substitution in the MART-1(26-35) decamer, resulting in the analogue ELAGIGILTV . researchgate.net In this variant, the alanine (B10760859) at position 27 (the second amino acid of the native decamer) is replaced with leucine (B10760876). This single amino acid change leads to:

Improved HLA-A0201 binding properties: The A27L analogue exhibits higher affinity for the HLA-A0201 molecule. biosyn.com

More stable HLA-A*0201/peptide complexes: The resulting complex is more durable, allowing for a longer period of presentation to T-cells. biosyn.comrupress.org

Enhanced antigenicity and immunogenicity: The A27L variant is more potent at stimulating T-cell responses than the native MART-1 peptides. biosyn.comrupress.org

Interestingly, even this short, modified peptide has been shown to be recognized by CD4+ T-cells in some contexts. aai.orgaai.org

AnalogueOriginal Sequence (Position)Modified Sequence (Position)ModificationEffect
MART-1(26-35) A27L EAAGIGILTV (26-35)ELAGIGILTV (26-35)Alanine to Leucine at position 27Increased HLA-A2 binding and immunogenicity

Phosphorylated MART 1 Peptides (pMART-1)

Post-translational modifications, such as phosphorylation, can create novel epitopes that are tumor-specific. Research has demonstrated the existence of phosphorylated MART-1 peptides presented by MHC class II molecules. pnas.org A nested set of phosphorylated MART-1 peptides was identified in melanoma cell lines and found to be restricted by HLA-DRβ1*0101. pnas.org Importantly, CD4+ T-cells specific for a phospho-MART-1 (pMART-1) peptide were successfully generated and showed specificity for both the phosphopeptide-pulsed antigen-presenting cells and intact melanoma cells. pnas.org This indicates that phosphopeptides represent a distinct class of tumor-associated epitopes that can be targeted by the immune system.

Beta-Amino Acid Incorporations for Enhanced Binding

Another strategy to improve the properties of MART-1 peptides involves the incorporation of non-natural amino acids, such as beta-amino acids, which have an extra carbon in their backbone. acs.orgresearchgate.net Studies have explored the synthesis of double-substituted MART-1(27-35) analogues that combine a traditional anchor modification (e.g., Leu for Ala at position 28) with the incorporation of a β-amino acid at a position predicted to interact with the T-cell receptor (TCR). acs.orgnih.gov The analogue [Leu28,β-HIle30]MART-1(27-35) demonstrated both a higher affinity for HLA-A2 and a more stable peptide-MHC complex compared to the analogue with only the anchor modification. acs.orgnih.gov These findings suggest that incorporating β-amino acids can be a valuable tool in designing peptide mimics with enhanced MHC binding capacity. nih.gov

Molecular and Epitopic Characterization of MART-1 Peptide

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein antigen expressed on the surface of melanocytes. wikipedia.orgebi.ac.ukebi.ac.uk This protein plays a crucial role in the maturation of melanosomes and is a key target in melanoma immunology research. ebi.ac.ukebi.ac.uk

The MART-1 protein is a transmembrane protein composed of 118 amino acids. wikipedia.orguniprot.org Its gene, MLANA, is located on chromosome 9 in humans. wikipedia.org The protein has a single transmembrane domain and is primarily found in the endoplasmic reticulum membrane, Golgi apparatus, and melanosomes. uniprot.org

MHC Class I and Class II Restricted Epitopes

The immune system recognizes fragments of the MART-1 protein, known as peptides or epitopes, when they are presented by Major Histocompatibility Complex (MHC) molecules on the surface of cells. This recognition by T-cells is a critical step in the anti-tumor immune response.

MHC Class I-Restricted Epitopes: These are typically 8-11 amino acids long and are recognized by CD8+ cytotoxic T-lymphocytes (CTLs). genaxxon.com Several MHC Class I-restricted epitopes of MART-1 have been identified. The most well-studied is the MART-1₂₇₋₃₅ nonamer (AAGIGILTV), which is recognized by T-cells in the context of the HLA-A2 allele. nih.govaai.org Another overlapping decamer, MART-1₂₆₋₃₅ (EAAGIGILTV), has also been shown to be immunogenic and binds with high affinity to HLA-A2. genaxxon.comnih.gov Studies have demonstrated that while these two peptides have different conformations when bound to HLA-A2, they can be cross-recognized by some T-cell clones. nih.gov

EpitopeAmino Acid SequenceMHC RestrictionReference
MART-1₂₇₋₃₅AAGIGILTVHLA-A2 nih.govaai.org
MART-1₂₆₋₃₅EAAGIGILTVHLA-A2 genaxxon.comnih.gov
MART-1₂₆₋₃₅ (A27L)ELAGIGILTVHLA-A2 tandfonline.comfrontiersin.org

MHC Class II-Restricted Epitopes: These epitopes are generally longer than their Class I counterparts and are presented to CD4+ helper T-cells. The identification of MHC Class II-restricted epitopes is crucial as CD4+ T-cells play a significant role in orchestrating and sustaining an effective anti-tumor immune response. aacrjournals.orgpnas.org Several MHC Class II-restricted epitopes from MART-1 have been characterized. For instance, the MART-1₅₁₋₇₃ peptide has been identified as an immunogenic epitope restricted by HLA-DR4. aacrjournals.orgpnas.orgnih.gov Research has also revealed other epitopes, such as Melan-A₂₇₋₄₀ and Melan-A₂₅₋₃₆, which are presented by various HLA-DR and HLA-DQ alleles. aai.org Furthermore, phosphopeptide epitopes from MART-1 have been shown to be presented by MHC Class II molecules and recognized by CD4+ T-cells, opening new avenues for cancer immunotherapy. pnas.org

EpitopeAmino Acid SequenceMHC RestrictionReference
MART-1₅₁₋₇₃(Sequence not specified)HLA-DR4 aacrjournals.orgpnas.orgnih.gov
Melan-A₂₇₋₄₀(Sequence not specified)HLA-DRB10101, HLA-DRB10102 aai.org
Melan-A₂₅₋₃₆(Sequence not specified)HLA-DQB10602, HLA-DRB10301 aai.org
pMART-1(Phosphorylated peptide)HLA-DRβ1*0101 pnas.org

Overlapping Peptide Pools for Comprehensive Antigen Coverage

To ensure the stimulation of a broad range of T-cell responses, researchers often utilize overlapping peptide pools. jpt.compeptides.de These pools consist of a series of peptides, typically 15 amino acids in length with an 11-amino acid overlap, that span the entire sequence of the target protein. peptides.demiltenyibiotec.commiltenyibiotec.com This approach provides comprehensive coverage of all potential T-cell epitopes, including both known and novel ones. jpt.com

The use of overlapping peptide pools is advantageous for several reasons:

Maximizes Epitope Coverage: By spanning the full protein sequence, these pools ensure that a wide array of potential T-cell epitopes are presented to the immune system. jpt.com

Stimulates Both CD4+ and CD8+ T-cells: The 15-mer peptide length is a compromise that allows for the effective stimulation of both CD4+ and CD8+ T-cell responses. peptides.demiltenyibiotec.com

Facilitates Immune Monitoring: Peptide pools are valuable tools for monitoring T-cell responses in research and clinical trials, allowing for the quantification and functional analysis of antigen-specific T-cells. peptides.dejpt.com

Aids in Epitope Discovery: They can be used to identify new immunodominant epitopes within a target antigen. peptides.de

For MART-1, overlapping peptide pools are commercially available and are used to study T-cell immunity in melanoma. miltenyibiotec.comjpt.com These pools typically contain dozens of individual peptides covering the full length of the MART-1 protein. jpt.com This comprehensive approach is crucial for understanding the complexity of the anti-tumor immune response and for the development of more effective immunotherapies. peptides.de

Antigen Processing and Presentation Mechanisms of Mart 1 Peptide

Major Histocompatibility Complex (MHC) Binding Dynamics

The interaction between MART-1 peptides and MHC molecules is a critical determinant of the subsequent immune response. This section explores the specifics of this binding to both MHC class I and class II molecules.

HLA Class I (e.g., HLA-A*0201) Binding Specificity and Affinity

The human leukocyte antigen (HLA)-A0201 is a prevalent HLA-A allele and the primary restricting element for the recognition of MART-1 by CTLs. aai.orgnih.gov The immunodominant epitopes recognized by HLA-A0201-restricted CTLs are primarily the nonamer MART-127-35 (AAGIGILTV) and the decamer MART-126-35 (EAAGIGILTV). nih.govaai.org

However, the natural sequences of these peptides are not optimal for binding to HLA-A0201. aai.orgnih.gov Both peptides lack a dominant anchor residue, such as leucine (B10760876) or methionine, at position 2, which is a key position for interaction with the HLA-A0201 binding groove. nih.govresearchgate.net This results in relatively weak binding and the formation of unstable peptide-MHC complexes. aai.org The decapeptide MART-126-35 exhibits slightly better binding efficiency than the nonapeptide MART-127-35. aai.org

Research has shown that single amino acid substitutions at anchor positions can significantly enhance binding affinity. For instance, replacing the alanine (B10760859) at position 2 of the decapeptide with leucine (ELAGIGILTV) creates a peptide with much higher affinity for HLA-A*0201. nih.govnih.gov This modification improves the stability of the peptide-MHC complex. aai.org Similarly, modifications at position 2 of the nonamer from alanine to leucine (LAGIGILTV) have been explored to improve binding. nih.gov

The binding affinity of various MART-1 peptide analogues to HLA-A*0201 has been extensively studied. The stability of the peptide-MHC complex is a crucial factor for T-cell activation. nih.gov Peptides that form more stable complexes are generally more immunogenic. aai.orgresearchgate.net

Table 1: Binding Affinity and Stability of MART-1 Peptides and Analogues to HLA-A*0201

Peptide Sequence Description Binding Affinity to HLA-A*0201 Stability of pMHC Complex
AAGIGILTV Native MART-127-35 nonamer Weak/Moderate aai.orgfrontiersin.org Low aai.org
EAAGIGILTV Native MART-126-35 decamer Moderate aai.orgnih.gov Low aai.org
ELAGIGILTV Analogue with A27L substitution High nih.govnih.gov High aai.org
LAGIGILTV Analogue with A28L substitution High nih.gov Not explicitly stated
ALGIGILTV Analogue with A28L substitution High nih.gov Not explicitly stated

This table is generated based on available research data and is intended for illustrative purposes. Binding affinities and stabilities are relative and can vary based on the experimental methods used.

HLA Class II (e.g., HLA-DR4, HLA-DQ6, HLA-DR3) Binding Specificity and Promiscuity

While much of the focus has been on MHC class I presentation, MART-1 peptides are also presented by MHC class II molecules, engaging CD4+ helper T-cells. Several MHC class II-restricted epitopes have been identified from the MART-1 protein. nih.gov

Identified MART-1 epitopes are recognized in the context of various HLA class II alleles, including HLA-DR1, HLA-DR3, HLA-DR4, HLA-DR11, HLA-DR52, and HLA-DQ6. nih.gov For instance, the MART-151-73 peptide is recognized by CD4+ T-cells in the context of HLA-DR4. aacrjournals.org This peptide has been shown to bind to at least two DR4 alleles, DRβ1*0401 and 0404, with stronger binding to DRβ10401. aacrjournals.org

A notable characteristic of some MART-1 class II epitopes is their promiscuous binding to multiple HLA alleles. The MART-151-73 peptide, for example, has demonstrated the ability to be recognized by patients with different HLA-DR subtypes, suggesting it can bind to a range of HLA-DR molecules beyond just HLA-DR4. aacrjournals.org Similarly, the Melan-A25–36 peptide is presented by both HLA-DQ6 and HLA-DR3. aai.org This promiscuity is a desirable trait for vaccine development as it allows for broader population coverage. aacrjournals.org

Table 2: Known MHC Class II Restricted Epitopes of MART-1/Melan-A

Peptide Sequence Restricting HLA Allele(s)
Melan-A1-20 HLA-DR11 nih.gov
Melan-A21-50 HLA-DPB1*0501 nih.gov
Melan-A25-36 HLA-DQ6, HLA-DR3 nih.govaai.org
Melan-A27-40 HLA-DR1 nih.gov
Melan-A51-73 HLA-DR4 nih.govaacrjournals.org
Melan-A91-110 HLA-DR52 nih.gov
Melan-A100-111 HLA-DR1 nih.gov

This table is based on published findings and highlights the diversity of HLA class II molecules involved in MART-1 presentation.

Conformational Adaptability of Peptide-MHC Complexes

The three-dimensional structure of the peptide-MHC (pMHC) complex is what the T-cell receptor (TCR) ultimately recognizes. Studies have revealed that MART-1 peptides can adopt different conformations within the HLA-A2 binding groove. nih.govresearchgate.net

Structural analyses have shown that MART-1 peptides can exist in two main conformations: a "bulged" conformation and an "extended" conformation. nih.govresearchgate.net The native MART-126-35 decamer (EAA) and its high-affinity analogue (ELA) adopt a bulged conformation. researchgate.net In contrast, the native MART-127-35 nonamer (AAG) adopts an extended conformation, similar to the anchor-modified ALG nonamer. nih.govresearchgate.net This means that T-cells that can recognize both the native nonamer and the modified decamer are capable of recognizing peptides in two distinct structural classes. researchgate.net

This conformational adaptability, or flexibility, of the pMHC complex can have significant immunological consequences. iedb.orgnih.gov The flexibility of both the peptide and the MHC molecule itself can be influenced by the bound peptide. frontiersin.orgiedb.org Increased flexibility in the pMHC complex, even if it leads to higher binding affinity, can negatively impact TCR binding and reduce antigenicity. iedb.org This highlights a disconnect between structural homology and T-cell recognition, where seemingly minor changes can lead to significant functional differences. nih.gov

Impact of Peptide Modifications on MHC Stability and Binding

Modifying the amino acid sequence of MART-1 peptides is a common strategy to enhance their immunogenicity, primarily by improving their binding affinity and the stability of the pMHC complex. aai.orgresearchgate.net

As previously mentioned, substituting the alanine at position 2 of the MART-126-35 peptide with a leucine (creating the ELAGIGILTV analogue) significantly increases its binding affinity for HLA-A0201. nih.govnih.gov This is because leucine is a better anchor residue for the hydrophobic pocket of the HLA-A0201 binding groove. researchgate.net This modification leads to a more stable pMHC complex, which is crucial for effective T-cell stimulation. aai.orgresearchgate.net

However, not all modifications that increase binding affinity lead to enhanced T-cell recognition. For example, replacing the alanine at position 2 of the MART-127-35 nonamer with leucine (ALG) improves MHC binding but can abolish recognition by many T-cell clones. frontiersin.orgiedb.org This is attributed to an increase in the flexibility of both the peptide and the MHC molecule, which negatively affects TCR engagement. iedb.org

Other modifications, such as the introduction of non-proteogenic amino acids, have also been explored to further boost affinity and stability. researchgate.net Additionally, modifications like fluorescence labeling have been shown to drastically increase binding strength to HLA-A*0201. researchgate.net

Cellular Pathways of Antigen Presentation

The journey of the MART-1 protein from its synthesis to the presentation of its peptide fragments on the cell surface involves complex cellular machinery.

Endogenous Processing Pathways for MART-1 Protein

MART-1 is an endogenous protein, and its peptides are primarily presented through the MHC class I pathway. aai.orgox.ac.uk This process begins with the degradation of the full-length MART-1 protein into smaller peptides by the proteasome, a large protein complex in the cytoplasm. aai.orgnih.gov

The standard proteasome is responsible for generating the naturally processed MART-1 epitopes. vumc.org However, the efficiency of this process can be influenced by various factors. For instance, interferon-gamma (IFN-γ) can induce the formation of the "immunoproteasome," which has altered cleavage specificities and can paradoxically impede the generation of the MART-126-35 epitope. vumc.org

Following proteasomal degradation, the resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). frontiersin.org Inside the ER, peptides may undergo further trimming by ER-resident aminopeptidases (ERAP) before being loaded onto newly synthesized MHC class I molecules. vumc.orgfrontiersin.org Interestingly, ERAP1 has been shown to both generate and ultimately destroy the MART-126-35 epitope. vumc.org

For transmembrane proteins like MART-1, there is also evidence for processing via the ER-associated degradation (ERAD) pathway. frontiersin.orgplos.org This pathway can extract the protein from the ER membrane for subsequent degradation by the proteasome. frontiersin.org Fusion of a non-cleavable ubiquitin to the N-terminus of MART-1 has been shown to trigger rapid proteasomal degradation through the ERAD pathway, leading to increased MHC class I presentation. plos.org

The presentation of MART-1 peptides on MHC class II molecules suggests that the protein can also enter the endo-lysosomal pathway. aai.orgox.ac.uk This could occur through autophagy, where cellular components are delivered to lysosomes for degradation, or through the processing of apoptotic bodies from other melanoma cells by antigen-presenting cells.

Cross-Presentation of MART-1 Peptide Antigens

Cross-presentation is a critical process by which professional antigen-presenting cells (APCs), particularly dendritic cells, present exogenous antigens on their Major Histocompatibility Complex (MHC) class I molecules to activate CD8+ cytotoxic T lymphocytes (CTLs). nih.govmdpi.com This pathway is essential for generating immune responses against tumors, such as melanoma, which expresses the MART-1 (Melanoma Antigen Recognized by T-cells) antigen. nih.govplos.org The mechanisms governing the cross-presentation of the MART-1 peptide involve a coordinated effort of specialized cells, molecular chaperones, and specific cellular machinery.

Role of Dendritic Cells (DCs) in Cross-Presentation

Dendritic cells (DCs) are the most potent APCs, uniquely equipped to initiate and regulate adaptive immune responses. portlandpress.com They play a central role in the cross-presentation of the MART-1 antigen, which can be acquired from dying melanoma cells. plos.orgnih.gov Studies have demonstrated that both monocyte-derived DCs and macrophages can phagocytose gamma-irradiated melanoma cells and subsequently cross-present the naturally occurring MART-1 antigen to specific CD8+ T cells. nih.gov Confocal microscopy has shown that the MART-1 antigen can be detected within DCs as early as one hour after co-culture with irradiated melanoma cells and for as long as 48 hours. plos.org

The efficiency of MART-1 cross-presentation by DCs can be significantly enhanced by targeting the antigen directly to DC-specific surface receptors. One such receptor is DEC-205, a C-type lectin endocytic receptor. dovepress.com Utilizing nanoparticles made from the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA) coated with an anti-DEC-205 antibody to deliver a MART-1 peptide (MART-1₂₇₋₃₅) resulted in significantly more efficient internalization and cross-presentation compared to non-targeted nanoparticles. dovepress.com These targeted nanoparticles were observed to rapidly escape the endosomal compartment, suggesting the encapsulated antigen may gain direct access to the cytoplasmic MHC class I processing pathway. dovepress.com

Research into the specific mechanism has revealed that for long MART-1 peptides, cross-presentation in human DCs follows a vacuolar pathway that is independent of the proteasome and the transporter associated with antigen processing (TAP). nih.govresearchgate.net This pathway involves the use of newly synthesized MHC class I molecules that are diverted from the classical secretory pathway to endocytic vesicles where they exchange their existing peptide for the processed MART-1 peptide. nih.gov

Key Findings on the Role of Dendritic Cells in MART-1 Cross-Presentation
FindingDescriptionSource(s)
Uptake of Apoptotic CellsDCs can phagocytose dying melanoma cells to acquire MART-1 antigen for cross-presentation. plos.orgnih.gov
Targeted DeliveryTargeting MART-1 peptide to the DEC-205 receptor on DCs using nanoparticles enhances internalization and cross-presentation efficiency. dovepress.com
Vacuolar PathwayCross-presentation of long MART-1 peptides occurs in a vacuolar pathway, independent of the proteasome and TAP, utilizing newly synthesized MHC class I molecules. nih.gov
Involvement of Heat Shock Proteins (e.g., gp96) in Antigen Shuttle

Heat shock proteins (HSPs), such as the endoplasmic reticulum-resident gp96 (also known as GRP94), function as molecular chaperones and play a dual role in tumor immunity: they activate APCs and shuttle associated tumor antigens into them for processing and presentation. aacrjournals.orgnih.govaai.org The ability of gp96 to chaperone antigenic peptides and deliver them to APCs forms a basis for its use in cancer vaccines. aai.orgd-nb.info

Studies have shown that gp96 can be non-covalently complexed with the human melanoma peptide MART-1 in vitro. aacrjournals.orgnih.gov These gp96/MART-1 complexes can then be taken up by human APCs, leading to the cross-presentation of the MART-1 peptide and the stimulation of an HLA-A2-restricted, MART-1-specific cytotoxic T lymphocyte (CTL) clone. aacrjournals.orgnih.gov The binding of the peptide to gp96 is temperature-dependent and reversible, suggesting that under physiological conditions within the APC, the peptide can dissociate from the gp96 complex, facilitating its entry into the antigen presentation pathway. aacrjournals.orgnih.gov The uptake of these HSP-peptide complexes is believed to be mediated by receptors on the APC surface, such as CD91. aacrjournals.org

The activation of T cells by gp96/MART-1 complexes is peptide-specific and dependent on the amount of complexed peptide. aacrjournals.org Furthermore, the process can be competitively blocked by an excess of native, uncomplexed gp96, providing strong evidence that a receptor-mediated endocytosis mechanism is required for the cross-presentation of HSP-associated antigens. aacrjournals.org Research using hsp96 purified from human melanoma tumors has confirmed that it can be used to activate and expand melanoma-specific T cells both in vitro and in vivo, with a significantly higher efficiency than that achieved by direct peptide loading alone. aai.org

Research Findings on gp96-Mediated MART-1 Shuttling
Research FindingDetailsSource(s)
In Vitro ComplexingMART-1 peptide can be non-covalently bound to gp96. Up to 20% of gp96 molecules could bind the peptide in a 1:1 molar ratio. The binding is reversible and temperature-dependent. aacrjournals.orgnih.gov
Cross-Presentation of Complexesgp96/MART-1 complexes stimulate MART-1-specific CTLs in the presence of HLA-A2-positive APCs. aacrjournals.orgnih.gov
Receptor-Mediated UptakeCTL stimulation by gp96/MART-1 complexes can be blocked by an excess of uncomplexed gp96, indicating a receptor-mediated process involving receptors like CD91. aacrjournals.org
Enhanced T-Cell ActivationHsp96 derived from autologous melanoma cells induced IFN-γ secretion in a higher percentage of anti-MART-1 T cells compared to the synthetic peptide alone. aai.org
Contributions of Specific Cellular Mechanisms (e.g., NADPH oxidase)

The cellular microenvironment within the phagosomes of DCs is tightly regulated to optimize antigen processing and presentation. One key enzyme complex involved in this regulation is the phagocyte NADPH oxidase (NOX2). nih.govnih.gov This multi-subunit enzyme catalyzes the production of reactive oxygen species (ROS) by transferring electrons from cytosolic NADPH to molecular oxygen. nih.gov In DCs, NOX2 activity leads to an influx of ROS into the phagosome, which prevents excessive acidification of the compartment. nih.govfrontiersin.org

This regulation of phagosomal pH is crucial for efficient cross-presentation. portlandpress.comnih.gov A less acidic environment limits the activity of certain proteases, thereby preventing the complete degradation of internalized antigens and preserving epitopes suitable for MHC class I loading. portlandpress.com The importance of NADPH oxidase in the cross-presentation of MART-1 has been demonstrated in studies using DCs from patients with chronic granulomatous disease (CGD), a condition caused by mutations that impair NADPH oxidase activity. nih.govnih.gov

While DCs from CGD patients could effectively present a short, pre-processed MART-1 peptide, their ability to cross-present a longer MelanA/MART-1 peptide, which requires intracellular processing, was significantly impaired compared to DCs from healthy donors. nih.govnih.gov This finding indicates a critical role for NADPH oxidase in the processing steps of long peptide antigens destined for cross-presentation. nih.gov The small GTPase Rac2, which facilitates the assembly of the NOX2 complex on phagosomal membranes, has also been shown to be required for efficient cross-presentation. nih.gov

Artificial Antigen Presenting Cell (AAPC) Systems for Controlled Presentation

Artificial Antigen Presenting Cells (AAPCs) are engineered systems designed to mimic the function of natural APCs to stimulate and expand antigen-specific T cells for research and immunotherapy. researchgate.netnih.gov Various AAPC platforms have been developed for the controlled presentation of the MART-1 peptide to expand melanoma-specific T cells. researchgate.netfrontiersin.org

These systems provide the two critical signals for T cell activation: Signal 1, the antigen-specific signal delivered by an MHC-peptide complex (e.g., HLA-A2 presenting a MART-1 peptide), and Signal 2, a costimulatory signal, often provided by an anti-CD28 antibody. nih.govfrontiersin.org

Different types of AAPCs have been utilized:

Bead-based AAPCs: These systems use cell-sized magnetic beads coated with HLA-A2-Ig dimers loaded with MART-1 peptide and anti-CD28 antibodies. This approach has been shown to expand MART-1-specific T cells by a factor of 10⁶ in under two months. researchgate.netnih.gov

Cell-based AAPCs: Immortalized cell lines, such as the human K562 line or the mouse NIH/3T3 fibroblast line, can be genetically engineered to express HLA-A*0201, costimulatory molecules (e.g., CD80, CD54, CD58), and the MART-1 peptide. nih.govfrontiersin.org A clinical-grade K562-based AAPC has been used to expand MART-1 specific T cells for treating advanced melanoma. nih.gov

Nanoscale AAPCs: Biocompatible paramagnetic nanoparticles (around 50 nm) or quantum dots can also be coupled with MHC-Ig dimers and costimulatory molecules. These nano-aAPCs have proven effective in expanding functional, tumor-specific T cells. researchgate.netnih.gov

Protein-based AAPCs: A modular protein platform called synTac (synthetic T cell activation) has been developed. This system consists of a soluble protein scaffold containing the HLA-A*02:01 heavy chain linked to the MART-1 peptide and β2M, fused to an anti-CD28 costimulatory molecule. This platform can selectively activate and expand naive MART-1-reactive CD8+ T cells from healthy donors. bmj.com

These AAPC systems offer a consistent and scalable method for generating large numbers of highly functional, tumor-specific T cells for adoptive cell transfer (ACT) therapies. researchgate.netfrontiersin.orgbmj.com

T Cell Recognition and Immune Responses to Mart 1 Peptide Mhc Complexes

CD8+ Cytotoxic T Lymphocyte (CTL) Responses

CD8+ CTLs are critical effector cells in the anti-tumor immune response, capable of directly identifying and eliminating cancer cells. Their activation and function against MART-1 expressing melanoma cells are well-documented.

The generation and proliferation of MART-1-specific CTLs outside the body (in vitro) is a crucial technique for both research and therapeutic applications, such as adoptive cell transfer. Various methods have been developed to achieve this, often involving the stimulation of peripheral blood mononuclear cells (PBMCs) or purified CD8+ T-cells with MART-1 peptides.

A common approach involves pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with the immunodominant MART-1 peptide, MART-1₂₇₋₃₅. aai.org These peptide-loaded DCs are then co-cultured with CD8+ T-cells. researchgate.net The addition of cytokines like Interleukin-2 (IL-2) and Interleukin-7 (IL-7) is often necessary to support the survival and proliferation of the CTLs. aai.org For instance, CD8+ T-cells co-cultured with MART-1₂₇₋₃₅ epitope-loaded DCs in the presence of IL-2 showed significant expansion of MART-1 specific populations. researchgate.net

Artificial antigen-presenting cells (aAPCs) have also been successfully employed to expand MART-1-specific CTLs. frontiersin.org These engineered cells can be designed to express HLA molecules and co-stimulatory signals, providing a standardized and potent method for T-cell expansion. Studies have shown that aAPCs can induce a high frequency of MART-1-specific CTLs from both healthy donors and melanoma patients. frontiersin.org

The success of in vitro expansion can be monitored by techniques such as tetramer staining, which identifies T-cells with receptors specific for the MART-1 peptide-MHC complex. researchgate.netcriver.com Research has demonstrated that after several weeks of stimulation, a significant percentage of the expanded CD8+ T-cell population can be MART-1 specific. frontiersin.orgnih.gov For example, after four weeks of culture with peptide-loaded aAPCs, the frequency of MART-1-specific CTLs, as determined by tetramer staining, can be substantial. nih.gov

Table 1: Example of MART-1 Specific T-Cell Expansion from Different Donors Using HLA-based aAPC This table is interactive. You can sort and filter the data.

Data adapted from a study on the expansion and yield of MART-1 specific T-cells using HLA-based aAPC, starting from 10 x 10^6 CD8+ T-cells. nih.gov The frequency of MART-1-specific CTLs was analyzed by tetramer staining after four weeks of culture.

Once expanded, the functionality of MART-1-specific CTLs is assessed by their ability to kill target cells and secrete effector molecules. The primary function of CTLs is to recognize and lyse cells presenting the specific peptide-MHC complex on their surface. This cytotoxic activity is commonly measured using a chromium-51 (B80572) (⁵¹Cr) release assay. researchgate.netnih.gov In this assay, target cells (e.g., melanoma cells expressing MART-1 and the appropriate HLA molecule) are labeled with ⁵¹Cr. When the CTLs lyse the target cells, ⁵¹Cr is released, and the amount of released radioactivity is proportional to the level of killing. MART-1 specific CTLs have been shown to effectively lyse HLA-A2+ melanoma cells in a dose-dependent manner, while not affecting HLA-A2- melanoma cells. aai.orgnih.gov

In addition to direct killing, MART-1-specific CTLs secrete a range of effector cytokines and molecules upon antigen recognition. A key cytokine is Interferon-gamma (IFN-γ), which has pleiotropic anti-tumor effects. aai.orgfrontiersin.org The production of IFN-γ can be measured by techniques such as ELISA and ELISPOT assays. researchgate.netfrontiersin.org Stimulation of MART-1 specific CTLs with peptide-pulsed target cells or MART-1 expressing melanoma cells leads to significant IFN-γ secretion. nih.govaai.orgfrontiersin.org

The T-cell receptor (TCR) is responsible for recognizing the peptide-MHC complex. The diversity of the TCR repertoire within a population of MART-1-specific T-cells provides insights into the nature of the immune response. Studies analyzing the TCR repertoire of MART-1-specific CTLs have revealed a high degree of diversity. aai.org

Analysis of the TCR beta chain variable (Vβ) region and the Complementarity-Determining Region 3 (CDR3) shows that the repertoire can differ significantly from one individual to another. nih.gov Even within a single patient, the TCR repertoire of MART-1-specific T-cells from different metastatic lesions can be diverse, suggesting a lack of expansion and circulation of a single dominant clonotype. aai.org However, some studies have noted reproducible patterns of expansion in both peripheral blood lymphocytes and tumor-infiltrating lymphocytes from the same patient, with identical T-cell clonotypes being present in both compartments. nih.gov

Functional Characteristics of CTLs: Cytotoxicity and Effector Molecule Secretion (e.g., IFN-γ)

CD4+ Helper T-cell Responses

While CD8+ CTLs are the direct killers of tumor cells, CD4+ helper T-cells play a crucial role in orchestrating and sustaining the anti-tumor immune response. They provide help to CTLs and B-cells and can also have direct anti-tumor effects.

The identification and characterization of MART-1-specific CD4+ T-cells have been a focus of research to better understand and enhance melanoma immunotherapy. Unlike CD8+ T-cells, which recognize peptides presented by MHC class I molecules, CD4+ T-cells recognize peptides presented by MHC class II molecules.

Several MHC class II-restricted epitopes from the MART-1 protein have been identified. aai.orgnih.gov One of the first described was the Melan-A₅₁₋₇₃ peptide, which is restricted by HLA-DRB10401. aai.orgaai.org More recently, other epitopes have been discovered, such as Melan-A₂₇₋₄₀ presented by HLA-DRB10101 and HLA-DRB10102, and Melan-A₂₅₋₃₆ presented by HLA-DQB10602 and HLA-DRB1*0301. aai.orgnih.gov

CD4+ T-cell clones specific for these epitopes have been shown to recognize melanoma cells that are positive for both MART-1 and the corresponding MHC class II molecule. aai.orgnih.gov This recognition can be blocked by inhibitors of the MHC class II presentation pathway, confirming that these epitopes are naturally processed and presented by tumor cells. aai.orgnih.gov The presence of MART-1-specific CD4+ T-cell responses has been correlated with the detection of Melan-A-specific antibodies in the serum of some melanoma patients. aai.org

CD4+ helper T-cells can differentiate into distinct subsets with different functions, largely defined by the cytokines they produce. The two main subsets are T-helper 1 (Th1) and T-helper 2 (Th2).

Th1 cells are characterized by the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. nih.govexplorationpub.com These cytokines are generally associated with cell-mediated immunity and are crucial for the activation and function of CTLs and natural killer (NK) cells. frontiersin.org

Th2 cells produce cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are typically involved in humoral immunity, promoting B-cell proliferation and antibody production. nih.govexplorationpub.com

Studies on MART-1-specific CD4+ T-cells have revealed a mixed Th1/Th2 phenotype. For instance, single-cell transcriptomic analysis of MART-1 specific CD4+ T-cells has shown the expression of both Th1-associated cytokines like IFN-γ and TNF-α, as well as Th2-associated cytokines. researchgate.net This suggests a functional diversity within the MART-1-specific CD4+ T-cell population, which could contribute to a multifaceted anti-tumor response involving both cellular and humoral immunity. The differentiation into these subsets is influenced by the cytokine environment and the nature of the antigen presentation. nih.gov

Table 2: Key Cytokines Associated with Th1 and Th2 Phenotypes This table is interactive. You can sort and filter the data.

This table summarizes the general cytokine profiles and functions of Th1 and Th2 cells, which are relevant to the functional diversity observed in MART-1-specific CD4+ T-cell responses.

Role in Modulating CD8+ T-cell Immunity (pre-clinical context)

The MART-1 peptide is a key target for inducing anti-melanoma immunity, with its expression largely restricted to melanocytes and melanoma tumors. plos.org Pre-clinical studies have extensively demonstrated the capacity of MART-1 peptides to stimulate and activate human CD8+ T-cells. bpsbioscience.com In vitro, MART-1 peptide-pulsed target cells can effectively induce IFN-γ secretion from MART-1-specific cytotoxic T-lymphocytes (CTLs), confirming their functional activity. nih.gov

Humanized mouse models have provided a robust platform for studying these interactions in an in vivo setting. In these models, which involve transplanting human hematopoietic stem cells and sometimes fetal thymic tissue into immunodeficient mice, MART-1-specific T-cells can be generated and their anti-tumor activity assessed. oncotarget.com For instance, humanized mice with T-cells engineered to express a MART-1-specific TCR show efficient development of predominantly CD8+ T-cells that recognize the antigen. oncotarget.com Following immunization with MART-1 peptides, these engineered CD8+ T-cells exhibit antigen-specific responses, including proliferation, conversion from a naïve to an effector/memory phenotype, and production of interferon-gamma (IFN-γ). oncotarget.comaai.org These activated T-cells are capable of efficiently killing melanoma cells in a manner dependent on the specific HLA and antigen. oncotarget.com

Furthermore, vaccination strategies targeting antigen-presenting cells (APCs) have shown promise. In HLA-A2.1 transgenic mice, targeting the human MART-1 peptide to CD169+ APCs induced strong, specific HLA-A2.1-restricted T-cell responses. mdpi.com These pre-clinical findings underscore the potential of MART-1 peptide-based strategies to expand and activate a patient's own T-cell repertoire against melanoma. nih.gov Studies have shown that immunization of melanoma patients with MART-1 peptides can lead to a significant enhancement of CD8+ T-cells that recognize both the vaccine peptide and native tumor cells. researchgate.net

T-Cell Receptor (TCR) – Peptide-MHC (pMHC) Interactions

The recognition of the MART-1 peptide presented by an MHC molecule (pMHC) by a specific T-cell receptor is the central event initiating the targeted immune response. This interaction is characterized by a remarkable degree of specificity and is governed by complex structural and dynamic principles.

Structural Basis of TCR-pMHC Recognition

X-ray crystallography has been instrumental in elucidating the structural basis of MART-1 recognition. The MART-1 protein gives rise to two key epitopes recognized by T-cells in the context of the HLA-A*0201 (HLA-A2) class I MHC protein: a decamer (residues 26-35, EAAGIGILTV) and a nonamer (residues 27-35, AAGIGILTV). nih.govaai.org

Crystallographic studies have revealed that these two peptides, despite their overlapping sequence, adopt strikingly different conformations when bound in the HLA-A2 groove. nih.govnih.gov The nonamer typically binds in an extended conformation. In contrast, the extra amino acid in the decamer forces the peptide to bulge out from the binding groove, creating a distinct surface for TCR recognition. nih.govnih.gov Anchor-modified variants, such as the decamer with a leucine (B10760876) at position 27 (ELAGIGILTV), also adopt this bulged conformation. nih.govresearchgate.net These structural differences highlight the complexity of antigen presentation, as T-cells can cross-react between these structurally distinct pMHCs. nih.gov

Preliminary X-ray diffraction data has been collected for a soluble cognate TCR in complex with a pMHC presenting the Melan-A peptide (ELAGIGILTV), crystallizing in the P4(1)/P4(3) space group with a resolution of 3.1 Å. nih.govnih.goviucr.org More detailed structural studies have been performed on TCRs like DMF4 and DMF5 in complex with both the nonamer and decamer MART-1 pMHCs. nih.govaai.orgnih.gov These ternary complex structures consistently show the canonical diagonal docking mode typical of TCR-pMHC interactions. aai.org

Table 1: Crystallographic Data for Selected MART-1-pMHC and TCR-pMHC Complexes
ComplexPDB IDResolution (Å)Key Structural FeatureReference
MART-1 (nonamer)/HLA-A23QFD1.85Extended peptide conformation rcsb.org
MART-1 (decamer)/HLA-A2Not specified-Bulged peptide conformation nih.gov
DMF4-MART-1 (nonamer)/HLA-A23QDG2.8TCR binds with a different orientation compared to decamer nih.govaai.org
DMF4-MART-1 (decamer)/HLA-A23QDH2.5TCR binds with a different orientation compared to nonamer nih.govaai.org
DMF5-MART-1 (nonamer)/HLA-A23QDJ2.3Identical binding orientation to decamer nih.govaai.org
DMF5-MART-1 (decamer)/HLA-A23QDK2.5Identical binding orientation to nonamer nih.govaai.org

The specificity of TCR recognition is determined by the precise molecular interactions at the interface between the TCR's complementarity-determining region (CDR) loops and the pMHC surface. aacrjournals.org The CDR3 loops of both the α and β chains of the TCR typically dock over the peptide, making critical contacts that determine specificity, while the CDR1 and CDR2 loops primarily interact with the MHC helices. aacrjournals.org

Studies of the DMF4 and DMF5 TCRs reveal two distinct mechanisms for cross-reacting with the nonamer and decamer MART-1 peptides. nih.govnih.gov

DMF4 TCR: This receptor alters its binding orientation to accommodate the structural differences between the nonamer- and decamer-pMHC complexes. The root mean square deviation (RMSD) between the TCR variable domains when bound to the two different peptides is a significant 5.1 Å. nih.gov

DMF5 TCR: In contrast, the DMF5 TCR binds to both the nonamer and decamer complexes in an identical fashion, with an RMSD of only 0.5 Å between the TCR domains in the two structures. nih.gov This is achieved through a more permissive binding architecture. nih.gov

These differing recognition strategies have functional consequences, as the simpler, more rigid binding mode of DMF5 is associated with a higher affinity for both ligands. nih.govnih.gov

The interaction between a TCR and a pMHC is not a simple lock-and-key mechanism but a dynamic process that can involve conformational changes in both the peptide and the TCR. portlandpress.com

Upon binding by the DMF4 TCR, the central region of the MART-1 nonamer peptide undergoes a significant conformational shift, making it more closely resemble the conformation of the decamer peptide. nih.gov This "induced fit" mechanism is not observed when DMF4 binds the decamer, nor in either of the complexes with the DMF5 TCR. nih.gov

Molecular dynamics simulations and hydrogen/deuterium exchange mass spectrometry (HDX-MS) have provided further insights into the dynamics of this interaction. nih.govacs.orgnih.gov Simulations show that the presence of the TCR can stabilize the peptide within the MHC binding groove, increasing the number of hydrogen bonds between them. acs.org HDX-MS studies on the DMF5 TCR revealed that ligation by the MART-1 pMHC leads to a global rigidification of the TCR structure. nih.gov This reduction in flexibility, particularly in regions implicated in signaling, suggests that dynamic changes and allostery may play a role in T-cell activation. nih.gov

Molecular Interactions at the TCR-pMHC Interface

TCR Specificity, Avidity, and Cross-Reactivity

The two TCRs used in early cancer gene therapy trials, DMF4 and DMF5, provide a clear example of how differences in avidity can impact clinical outcomes. nih.govaai.org Functional assays demonstrated that T-cells expressing the DMF5 TCR have a higher functional avidity and stain more efficiently with MART-1/HLA-A2 tetramers than those expressing DMF4. nih.govaai.org This superior avidity is consistent with the simpler, higher-affinity binding mode observed in structural studies and correlated with an improved rate of cancer regression in clinical trials. nih.govaai.org

However, high affinity does not always guarantee desired outcomes. Some high-affinity TCRs can exhibit cross-reactivity with other, unrelated self-peptides, leading to potential off-target toxicities. For example, a high-affinity MART-1 specific TCR, T1, was found to cross-react with a number of self-peptides, whereas a de novo engineered TCR, RD1, which also recognized MART-1, was far less cross-reactive. aacrjournals.org This highlights the challenge in engineering TCRs that are both potent and highly specific.

Mechanisms of TCR Cross-Reactivity with Varied Peptides

T-cell receptor (TCR) cross-reactivity is the capacity of a single TCR to recognize multiple different peptide-major histocompatibility complex (pMHC) ligands. frontiersin.orgnih.gov This phenomenon is fundamental to the immune system, allowing a finite number of T-cells to survey an immense landscape of potential antigens. aacrjournals.org However, this inherent flexibility also poses significant challenges in immunotherapy, as it can lead to off-target effects when T-cells engineered to recognize a specific tumor antigen, such as MART-1, inadvertently recognize self-peptides on healthy tissues. aacrjournals.org The mechanisms governing this cross-reactivity are multifaceted and structurally complex.

Several key mechanisms contribute to TCR cross-reactivity:

Molecular Mimicry : Unrelated peptides can present structurally and chemically similar surfaces to a TCR when bound to the MHC molecule. researchgate.net Even peptides with low sequence similarity can adopt conformations that mimic the cognate antigen, allowing for TCR engagement and T-cell activation. researchgate.net

Altered Docking Geometries : A TCR can bind to different pMHC complexes using varied docking angles. researchgate.netpnas.org By shifting its position over the pMHC surface, the TCR can engage with different sets of contact residues, enabling recognition of a broader range of peptides. researchgate.net

Peptide Register Shifting : A peptide can shift its position within the MHC binding groove, which alters the exposed residues available for TCR interaction. pnas.org For example, the MART-1 antigen has two well-known epitopes, a decamer (residues 26-35) and a nonamer (residues 27-35). nih.gov The presence of an extra amino acid forces the decamer to bulge out of the HLA-A2 groove, presenting a different surface to the TCR compared to the nonamer. nih.gov

Degeneracy at Ancillary Peptide Positions : TCRs often focus on a few key "hotspot" residues within the peptide. pnas.org Variations in other, less critical (ancillary) positions may be tolerated, allowing a single TCR to recognize a family of related peptides. pnas.org

Studies of TCRs specific for the MART-1 peptide have provided critical insights into these mechanisms. For instance, the DMF4 and DMF5 TCRs, both recognizing MART-1, demonstrate two distinct modes of cross-reactivity with the nonamer and decamer epitopes. nih.gov The DMF4 TCR alters its binding orientation to accommodate the structural differences between the two peptide forms. nih.gov In contrast, the DMF5 TCR utilizes a pre-formed, permissive architecture that allows it to bind both ligands identically, a simpler mechanism associated with its higher affinity. nih.gov This illustrates that even for the same antigen, different TCRs can employ divergent strategies for cross-reactive recognition.

Analysis of Engineered TCRs for Defined Specificity and Activity

To enhance the efficacy of adoptive cell therapy, T-cell receptors are often engineered to improve their affinity and specificity for tumor antigens like MART-1. frontiersin.orgthno.org This process involves modifying the amino acid sequences of the TCR, typically within the CDRs, to optimize the interaction with the target pMHC. frontiersin.org The analysis of these engineered TCRs provides crucial data on the relationship between affinity, specificity, and therapeutic function.

Several MART-1 specific TCRs have been extensively studied and used in clinical trials, including DMF4, DMF5, 1D3HMCys, T1, and RD1.

DMF4 and DMF5 : These TCRs were isolated from a melanoma patient and recognize both the nonamer and decamer epitopes of MART-1 presented by HLA-A*0201. nih.govnih.gov The DMF5 TCR was found to have a higher affinity for the MART-1 antigen compared to DMF4. nih.govamegroups.org In clinical trials, T-cells expressing the higher-affinity DMF5 TCR showed enhanced biological activity and a higher objective response rate (30%) compared to those with the lower-affinity DMF4 TCR (12%). frontiersin.orgamegroups.org This increased activity, however, was also linked to on-target, off-tumor toxicities like skin rashes and uveitis due to the destruction of healthy melanocytes expressing MART-1. frontiersin.org

1D3HMCys : This high-affinity TCR, which recognizes the MART-1(26-35) epitope, was isolated from a vaccinated melanoma patient. nih.gov It was optimized for enhanced expression and stability by replacing the human constant domains with murine counterparts and introducing an additional cysteine pair. nih.gov

T1 and RD1 : These two affinity-matured TCRs represent a direct comparison between a naturally derived and a de novo engineered receptor. The T1-TCR was isolated from a melanoma-reactive T-cell line, while the RD1-TCR was generated entirely in vitro through directed evolution, switching the specificity of a viral-peptide-specific TCR to the MART-1 antigen. aacrjournals.orgnih.gov Despite their different origins, both TCRs showed similar fine specificities, focusing on the central region of the MART-1 peptide. nih.govresearchgate.net However, their activity and cross-reactivity profiles differed significantly, particularly in CD8+ T-cells. aacrjournals.orgnih.gov

The table below summarizes key characteristics of these engineered TCRs.

Table 1: Comparison of Engineered MART-1 Specific T-Cell Receptors

TCR Origin Target Epitope Key Engineering/Modification Notable Findings
DMF4 Isolated from patient TILs MART-1 (nonamer & decamer) Naturally occurring Lower affinity, associated with modest clinical response. amegroups.org
DMF5 Isolated from patient TILs MART-1 (nonamer & decamer) Naturally occurring, higher affinity than DMF4 Higher affinity led to improved clinical response but also on-target, off-tumor toxicity. frontiersin.orgamegroups.org
1D3HMCys Isolated from vaccinated patient MART-1 (26-35) Murine constant regions, extra disulfide bond High-affinity TCR optimized for stable expression. nih.gov
T1 Isolated from melanoma-reactive T-cell line MART-1/HLA-A2 Affinity-matured Showed significant cross-reactivity with self-peptides in CD8+ T-cells. aacrjournals.orgnih.gov

| RD1 | De novo engineered via directed evolution | MART-1/HLA-A2 | Affinity-matured from a viral-specific TCR | Exhibited minimal cross-reactivity with self-peptides, showing high specificity. aacrjournals.orgnih.gov |

These analyses demonstrate that while increasing TCR affinity can enhance anti-tumor activity, it does not inherently improve specificity and can increase the risk of toxicity. frontiersin.orgdntb.gov.ua The development of de novo engineering strategies, like the one used for the RD1 TCR, offers a promising path to generate TCRs with both high potency and a more favorable safety profile by carefully controlling specificity. aacrjournals.orgnih.gov

Distinction between Specificity and Self-Cross-Reactivity

In the context of TCR-engineered T-cell therapy, the distinction between specificity and self-cross-reactivity is paramount for safety and efficacy. bmj.comSpecificity refers to the TCR's ability to selectively recognize and bind to its intended target—in this case, the MART-1 peptide presented on cancer cells—while ignoring the vast number of other peptides presented by healthy cells. thno.orgSelf-cross-reactivity , conversely, is the undesirable recognition of structurally similar self-peptides on healthy tissues, which can lead to off-target toxicities. aacrjournals.org

Naturally occurring TCRs that recognize self-antigens like MART-1 typically have low affinities due to thymic negative selection. frontiersin.org While affinity enhancement can boost anti-tumor potency, it can also lower the activation threshold, potentially enabling the TCR to react to self-peptides that it would otherwise ignore. aacrjournals.org Therefore, a central challenge in TCR engineering is to increase affinity for the target antigen without simultaneously broadening its reactivity to other endogenous peptides. dntb.gov.ua

A landmark study directly comparing the T1 and RD1 TCRs, both specific for MART-1/HLA-A2, provides a clear illustration of this distinction. aacrjournals.orgnih.gov The T1-TCR was derived from a natural T-cell clone, whereas the RD1-TCR was engineered de novo. researchgate.net Researchers performed a bioinformatics scan to identify self-peptides in the human proteome that were structurally similar to the MART-1 peptide. aacrjournals.orgnih.gov They then tested the reactivity of T-cells expressing either the T1 or RD1 TCR against these self-peptides.

The results were striking:

T1-TCR : T-cells expressing the T1-TCR were stimulated by 20 out of the 36 structurally similar self-peptides tested. aacrjournals.org This high level of cross-reactivity indicates a broad recognition profile that could be dangerous in a therapeutic setting. nih.govresearchgate.net

RD1-TCR : In stark contrast, T-cells with the RD1-TCR were stimulated by only one of the 36 self-peptides. aacrjournals.org This demonstrated that the de novo engineering process had successfully generated a TCR with high specificity for MART-1 and minimal cross-reactivity with known self-peptides. nih.govresearchgate.net

The table below details the reactivity of T1 and RD1 transduced T-cells against a selection of these self-peptides.

Table 2: Self-Cross-Reactivity Profile of T1 vs. RD1 TCRs

Peptide Origin (Gene) Peptide Sequence T1-TCR Reactivity RD1-TCR Reactivity
MART-1 (Target) AAGIGILTV High High
AASS1 GADIGVLTF High None
ARL6IP4 FAGIDILTV High None
B3GNTL1 AAEIGILLV High None
C15orf41 AAGIGILAA High None
CCDC140 SLGVGILTV High None
GPR114 AAGIGILIY High None
L3MBTL2 AAGIGILTI High Low
L3MBTL2 AAGIGILTI High Low
OPRD1 AAGIGILAI High None
RNF123 AAGIGILTI High None
ZNF555 AAGIGILTA High None

Data adapted from studies comparing T1 and RD1 TCR reactivity against a panel of structurally similar self-peptides. aacrjournals.org

This research underscores that the origin and engineering strategy of a TCR profoundly impacts its safety profile. nih.gov While both TCRs were effective against the MART-1 target, the RD1 TCR's narrow recognition footprint makes it a much safer candidate for clinical applications. aacrjournals.orgnih.gov The ability to engineer TCRs with high specificity and low self-cross-reactivity, as demonstrated by RD1, is a critical step toward developing safer and more effective T-cell therapies for cancer. researchgate.net

Immunological Methodologies and Experimental Models in Mart 1 Peptide Research

In vitro T-cell Stimulation and Expansion Techniques

A fundamental aspect of MART-1 peptide research involves the stimulation and expansion of specific T-cells in a controlled laboratory setting. This allows for the detailed characterization of T-cell populations that are often rare in peripheral blood.

A common method for stimulating MART-1 specific T-cells is the use of antigen-presenting cells (APCs) that have been "pulsed" with the MART-1 peptide. In this technique, APCs, such as peripheral blood mononuclear cells (PBMCs), are incubated with a synthetic MART-1 peptide. frontiersin.org These APCs process and present the peptide on their Major Histocompatibility Complex (MHC) class I molecules. When co-cultured with T-cells, these peptide-pulsed APCs can effectively activate and expand CD8+ T-cells that recognize the MART-1 epitope. bioline.org.br

For instance, studies have shown a significant increase in antigen-specific cytotoxic T-lymphocytes (CTLs) in the peripheral blood of patients after therapy involving autologous APCs pulsed with the MART-1 27-35 peptide (AAGIGILTV). bioline.org.br This method is also used in preclinical models to generate and maintain CTL activity over extended periods in culture. bioline.org.br The concentration of the peptide used for pulsing can be a critical parameter, with concentrations around 10 µM often used for HLA-A2-restricted epitopes. nih.gov

Table 1: Example of Peptide-Pulsing Conditions for APCs in MART-1 Research

Parameter Details Reference
Cell Type T2 cells, U266B1 cells frontiersin.org
Peptide MART-1 antigen peptide [Leu27] - (26-35) - ELAGIGILTV frontiersin.org
Peptide Concentration 1, 5, 25 µg/mL for T2; 5, 25, 50 µg/mL for U266B1 frontiersin.org
Incubation Time 1 hour at room temperature frontiersin.org
Agitation Continuous rolling on a tube rotator at 20 rpm frontiersin.org

Dendritic cells (DCs) are the most potent APCs and are central to initiating primary T-cell responses. aai.org In MART-1 research, autologous DCs are often generated ex vivo from monocytes and pulsed with the MART-1 peptide to create a powerful vaccine or a tool for T-cell priming in the laboratory. mdpi.comcancer.gov These peptide-pulsed DCs can effectively prime naive CD8+ T-cells, leading to their differentiation into effector T-cells capable of recognizing and killing melanoma cells expressing MART-1. aai.org

Research has demonstrated that intradermal immunization with MART-1 peptide-pulsed DCs leads to an increase in circulating antigen-specific T-cells. aacrjournals.org Furthermore, DCs transduced with adenoviral vectors expressing the full MART-1 antigen can also be used to present the relevant epitope internally, providing sustained antigen presentation compared to peptide pulsing. nih.gov The maturation state of the DCs is also a critical factor, with mature DCs being more effective at priming T-cells. aai.org

To overcome the limitations of using natural APCs, such as variability and the need for patient-derived material, artificial antigen-presenting cells (AAPCs) have been developed. These are typically cell lines or beads engineered to express the necessary molecules for T-cell activation. researchgate.net For MART-1 research, AAPCs are often based on cell lines like K562 or NIH/3T3, which are transfected to express HLA-A*02:01 (the MHC molecule that presents the dominant MART-1 epitope), co-stimulatory molecules like CD80 and CD83, and the MART-1 peptide itself. researchgate.netashpublications.orgfrontiersin.org

Studies have shown that AAPCs can be as efficient as mature DCs in generating MART-1-specific T-cells in vitro. researchgate.net These systems allow for the robust and reproducible expansion of pure populations of MART-1-specific CTLs in numbers sufficient for therapeutic applications. frontiersin.org For example, K562-based AAPCs expressing HLA-A*02:01, CD80, and CD83 have been successfully used to expand MART-1 specific T-cells from both healthy donors and melanoma patients. researchgate.net

Dendritic Cell-Based T-cell Priming

Quantitative and Functional Assays for T-cell Responses

Once MART-1 specific T-cells have been stimulated and expanded, a variety of assays are employed to quantify their numbers and assess their functional capabilities.

MHC-peptide multimers, most commonly tetramers, are powerful tools for directly visualizing and quantifying antigen-specific T-cells. miltenyibiotec.com These reagents consist of four (or more) MHC molecules, each loaded with the specific peptide of interest (e.g., MART-1 26-35, ELAGIGILTV), and linked to a fluorescent molecule. miltenyibiotec.commiltenyibiotec.com The multimeric structure allows for stable binding to the T-cell receptors (TCRs) of specific T-cells, enabling their detection by flow cytometry. miltenyibiotec.com

This technique has been instrumental in enumerating MART-1 specific T-cells in various contexts, including in fresh tumor preparations and in cultured tumor-infiltrating lymphocytes (TILs). nih.gov For example, studies have used HLA-A2/MART-1 tetramers to identify that the frequency of these specific T-cells can range significantly. nih.gov Tetramer staining is also used to confirm the specificity of T-cell lines generated in vitro and to sort these populations for further study. aai.orgresearchgate.net The development of dextran-based multimers (dextramers) has further improved the sensitivity of detecting low-affinity tumor-reactive T-cells. tandfonline.com

Table 2: Findings from MHC-Peptide Multimer Staining in MART-1 Research

Finding Methodology Reference
Detection of MART-1 specific T-cells in 5 out of 11 fresh tumor preparations and 5 out of 17 adoptively transferred TILs. Tetrameric HLA/epitope complexes were used to enumerate T-cell precursor frequency. nih.gov
The frequency of MART-1-specific T-cells in fresh material and TILs ranged from 5,000 to 21,000 per 10^6 CD8+ T-cells. Enumeration of melanoma differentiation antigen-specific T-cell precursor frequency in TIL using tetrameric HLA/epitope complexes. nih.gov
Increased frequency of MART-1 antigen-specific T-cells in peripheral blood after immunization with peptide-pulsed DCs. Assessed by MHC class I tetramer assays. aacrjournals.org
About 85% of MART-1 activated CD8+ T-cells are positive for binding to the MART-1 (26-35, ELAGIGILTV) tetramer. HLA-A*02:01 restricted MART-1 (26-35, ELAGIGILTV) antigen-specific CD8+ T-cells were stained with a MART-1 tetramer. criver.com

Functional assessment of MART-1 specific T-cells often involves measuring the cytokines they release upon antigen recognition. The most commonly assessed cytokines are Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are hallmarks of a Th1-type effector T-cell response.

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. researchgate.netmdpi.com In the context of MART-1 research, ELISPOT assays are used to measure the number of T-cells producing IFN-γ in response to stimulation with the MART-1 peptide. aacrjournals.orgresearchgate.net This assay has been used to demonstrate an increase in IFN-γ-producing, antigen-specific T-cells in patients following immunization with MART-1 peptide-pulsed DCs. aacrjournals.org

Intracellular Cytokine Staining (ICS) is another widely used flow cytometry-based assay. It allows for the simultaneous detection of cytokine production and the phenotypic characterization of the responding T-cells. researchgate.net Following a short in vitro stimulation with the MART-1 peptide, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against cytokines like IFN-γ and IL-2, as well as cell surface markers like CD8. aacrjournals.org This provides information not only on the frequency of responding cells but also on their identity. While ELISPOT is often considered more sensitive for detecting low-frequency responses, ICS provides valuable multiparametric data. mdpi.comcellcarta.com

Table 3: Comparison of ELISPOT and ICS Assays

Feature ELISPOT ICS (Intracellular Cytokine Staining) Reference
Principle Detects secreted cytokines trapped by an antibody-coated surface, forming spots. Detects intracellular cytokines after cell fixation and permeabilization. mdpi.comresearchgate.net
Primary Readout Frequency of cytokine-secreting cells (Spot Forming Units). Percentage of cells producing a specific cytokine, and co-expression of other markers. cellcarta.comfrontiersin.org
Sensitivity Generally considered highly sensitive, with a low detection threshold. May be less sensitive for low-frequency responses but can detect low amounts of cytokine per cell. mdpi.comresearchgate.net
Multiplexing Limited to a few cytokines simultaneously. Allows for multiparametric analysis of several cytokines and cell surface markers. mdpi.comcellcarta.com
Application in MART-1 Research Quantifying IFN-γ producing cells after peptide stimulation. Characterizing the phenotype of IFN-γ and IL-2 producing CD8+ T-cells. aacrjournals.orgresearchgate.net

In vitro Cytotoxicity Assays (e.g., Chromium Release Assay)

In vitro cytotoxicity assays are crucial for quantifying the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate target cells that present the MART-1 peptide. The chromium-51 (B80572) (⁵¹Cr) release assay has traditionally served as a benchmark for this purpose. asm.org This method operates on the principle that viable cells retain the radioactive isotope ⁵¹Cr, while cells lysed by CTLs release it into their surroundings. asm.org

The procedure commences with the labeling of target cells, such as melanoma cell lines or peptide-pulsed antigen-presenting cells (APCs), with ⁵¹Cr. These labeled cells are subsequently co-cultured with effector CTLs that have been activated by the MART-1 peptide. If the CTLs recognize the MART-1 peptide presented by the major histocompatibility complex (MHC) on the target cells, they trigger cell death, leading to the release of ⁵¹Cr into the culture medium. The radioactivity in the supernatant is then measured to calculate the percentage of specific lysis. asm.orgresearchgate.net

Key Research Findings from Chromium Release Assays:

CTL Efficacy: These assays have been pivotal in demonstrating that CTLs specific for the MART-1 peptide can effectively kill melanoma cells that naturally express the MART-1 protein. frontiersin.orgnih.gov

Peptide Analog Evaluation: Researchers have employed chromium release assays to assess the effectiveness of modified MART-1 peptides. For instance, studies have revealed that specific amino acid substitutions within the peptide sequence can heighten T-cell recognition and subsequent target cell lysis when compared to the original peptide. frontiersin.org

MHC Restriction Confirmation: Through the use of target cells with varied HLA types, chromium release assays have substantiated that the recognition of the MART-1 peptide by CTLs is restricted by MHC, predominantly HLA-A2. nih.govaacrjournals.org

Functional Avidity Assessment: The assay can be adapted to determine the functional avidity of CTLs by titrating the concentration of the MART-1 peptide pulsed onto target cells. frontiersin.org This provides insights into the sensitivity of the T-cell response.

Proliferation Assays

Proliferation assays are essential for evaluating the capacity of the MART-1 peptide to stimulate the expansion of specific T-cell populations. jpt.comjpt.com These assays measure the increase in T-cell numbers following stimulation with the peptide. A frequently used method involves the incorporation of a labeled nucleoside, such as ³H-thymidine or CFSE, into the DNA of dividing cells. frontiersin.org

In a standard experimental setup, peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured with the MART-1 peptide. If T cells that recognize the peptide are present, they become activated and proliferate. The extent of proliferation is then quantified by measuring the incorporated label.

Key Research Findings from Proliferation Assays:

Immunogenicity Confirmation: Proliferation assays have been instrumental in verifying the immunogenicity of the MART-1 peptide by demonstrating its ability to induce the proliferation of T cells from melanoma patients. researchgate.net

Dendritic Cell Priming: Research has shown that dendritic cells (DCs) pulsed with the MART-1 peptide can effectively prime and trigger the proliferation of naive T cells, underscoring their function as potent antigen-presenting cells.

Helper T-Cell Responses: Although MART-1 is primarily recognized for its CTL epitope, proliferation assays have also been utilized to identify and characterize MART-1-specific CD4+ helper T-cell responses. aacrjournals.org

Impact of Co-stimulation: These assays have been used to investigate the role of co-stimulatory molecules in T-cell proliferation, revealing that signals beyond TCR engagement are critical for a robust proliferative response.

Biophysical and Structural Characterization Methods

Biophysical and structural techniques are indispensable for elucidating the molecular interactions that underpin the recognition of the MART-1 peptide by T-cell receptors (TCRs).

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for monitoring the real-time binding kinetics and affinity of the interaction between a TCR and the peptide-MHC (pMHC) complex. nicoyalife.compharmiweb.com In this method, either the TCR or the pMHC is immobilized on a sensor chip, and the other molecule is flowed over the surface. mdpi.com Binding events are detected as changes in the refractive index at the sensor surface. nicoyalife.compharmiweb.com

Key Research Findings from SPR:

Affinity and Kinetic Measurements: SPR has been employed to determine the binding affinities and kinetics of various TCRs for the MART-1/HLA-A2 complex. researchgate.netnih.gov These studies often report on the association (on-rate) and dissociation (off-rate) constants, providing a comprehensive understanding of the binding event. researchgate.netnih.gov

Analysis of Peptide Analogs: The technique has been crucial in evaluating how modifications to the MART-1 peptide affect TCR binding. For example, peptide analogs with enhanced immunogenicity often exhibit slower dissociation rates, indicating a more stable interaction. researchgate.net

Thermodynamic Insights: By performing SPR experiments at different temperatures, researchers can derive thermodynamic parameters such as changes in enthalpy and entropy, offering deeper insights into the forces driving the interaction.

Interaction KD (µM) kon (M-1s-1) koff (s-1) Reference
Wild-type MART-1/HLA-A2 with specific TCR~20-50~1 x 104~0.2-0.5 researchgate.net
High-affinity engineered TCR with MART-1/HLA-A2~0.01-0.1~5 x 105~5 x 10-3 nih.gov

This table presents representative data, and specific values can vary depending on the particular TCR and experimental conditions.

X-ray Crystallography for TCR-pMHC Structures

X-ray crystallography has provided atomic-level resolution of how TCRs recognize the MART-1 peptide when presented by HLA-A2. iucr.orgnih.govmdpi.com This technique entails crystallizing the TCR-pMHC complex and then diffracting X-rays through the crystal to determine the three-dimensional structure. iucr.orgnih.gov

Key Research Findings from X-ray Crystallography:

Binding Geometry: Crystal structures have elucidated the precise docking orientation of the TCR over the MART-1/HLA-A2 complex, which is typically in a diagonal fashion. nih.gov This orientation allows the TCR to engage with both the peptide and the alpha-helices of the MHC molecule. nih.gov

Identification of Key Contacts: These structures have pinpointed the specific amino acid residues within the TCR's complementarity-determining regions (CDRs) that form contacts with the MART-1 peptide and the HLA-A2 molecule. nih.govaai.org This information is fundamental to understanding the molecular basis of recognition and specificity.

Peptide Conformation: The structure of the MART-1 peptide when bound to HLA-A2 has been revealed, showing how it is anchored into the binding groove and which of its residues are exposed for TCR recognition. nih.gov

Structural Basis of Cross-reactivity: X-ray crystallography has been used to compare the binding of a single TCR to different but related peptide-MHC complexes, providing a structural explanation for cross-reactivity. nih.gov

Solution NMR Spectroscopy for Conformational Analysis

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to investigate the structure and dynamics of the MART-1 peptide and its interaction with MHC molecules in a solution state, which more closely resembles the physiological environment than a crystal. researchgate.netnih.gov

Key Research Findings from Solution NMR:

Peptide Dynamics: NMR studies can reveal the conformational flexibility of the MART-1 peptide when bound to the MHC molecule. pnas.orgjcu.edu.au

Conformational Changes upon Binding: By comparing the NMR spectra of the free peptide with that of the pMHC complex, researchers can identify conformational changes that occur upon binding. pnas.org

Mapping Interaction Surfaces: NMR techniques such as chemical shift perturbation can be used to map the interface between the peptide and the MHC molecule, as well as the TCR-pMHC interaction surface. pnas.org

Probing Water-Mediated Contacts: Solution NMR is particularly adept at identifying the role of water molecules in mediating contacts between the peptide, MHC, and TCR, which can be crucial for binding affinity and specificity.

Peptide Synthesis and Modification Strategies for Research Applications

The chemical synthesis of the MART-1 peptide and its derivatives is foundational for research in this field. aai.org Solid-phase peptide synthesis (SPPS) is the prevailing method, enabling the precise, residue-by-residue assembly of the peptide chain. nih.gov

Key Modification Strategies and Their Research Applications:

Alanine (B10760859) Scanning Mutagenesis: This strategy involves systematically substituting each amino acid of the MART-1 peptide with alanine. The resulting analogs are then evaluated in functional assays to pinpoint key residues for MHC binding and TCR recognition.

Anchor Residue Modification: The binding of the MART-1 peptide to HLA-A2 relies on specific "anchor" residues. Modifications at these positions have been investigated to augment MHC binding affinity and stability, which can translate to enhanced immunogenicity. For example, substituting the alanine at position 2 with a leucine (B10760876) has been shown to improve binding affinity. nih.gov

TCR Contact Residue Modification: Altering the amino acids that are directly engaged by the TCR can modulate T-cell responses. Such modifications have been used to generate "super-agonists" that elicit a more potent T-cell response or "altered peptide ligands" that can induce different T-cell functions. frontiersin.org

Isotopic Labeling: Peptides can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) incorporated at specific sites. These labeled peptides are indispensable for NMR studies, as they facilitate signal assignment and detailed structural and dynamic analyses of the peptide and its complexes. mdpi.com

Pseudopeptide Analogs: To increase resistance to proteolysis, the peptide backbone can be modified, for instance, by replacing a peptide bond with an aminomethylene (CH₂-NH) surrogate. nih.gov Some of these pseudopeptides have shown enhanced binding to HLA-A2. nih.gov

Modification Type Example Primary Research Application Reference
Alanine ScanningSystematic replacement of residues with AlanineTo identify critical residues for binding and recognition
Anchor Residue ModificationAlanine to Leucine substitution at position 2To enhance MHC binding and stability nih.gov
TCR Contact Residue ModificationSubstitutions at non-anchor positionsTo create super-agonists or altered peptide ligands frontiersin.org
Isotopic LabelingIncorporation of ¹³C or ¹⁵NFor use in NMR spectroscopy studies mdpi.com
Backbone ModificationReplacement of peptide bond with CH₂-NHTo increase proteolytic resistance and modulate binding nih.gov

Broader Immunological and Research Implications of Mart 1 Peptide Studies

Insights into Mechanisms of Immunodominance and Antigen Hierarchy

The phenomenon of immunodominance, where the immune system mounts a response against only a few of the many possible epitopes from a given antigen, has been significantly clarified through research on the MART-1 peptide.

Dominance of a Low-Affinity Epitope: A pivotal finding from MART-1 studies is that the immunodominant epitope, MART-1₂₇₋₃₅ (sequence AAGIGILTV), is recognized by a vast majority of tumor-infiltrating lymphocytes (TILs) in patients with the HLA-A0201 phenotype. aai.orgnih.gov Surprisingly, this epitope exhibits a significantly lower binding affinity for the HLA-A0201 molecule compared to immunodominant peptides derived from viruses. nih.gov This discovery challenged the prevailing theory that immunodominance was solely dictated by high-affinity peptide-MHC interactions and suggested that other factors, such as the efficiency of antigen processing and the abundance of the peptide, play a crucial role in determining which epitopes are presented and recognized. nih.gov

Strict Allele Restriction: Research has demonstrated that the immunodominance of the MART-1₂₇₋₃₅ peptide is almost exclusively restricted to the HLA-A*0201 allele. aai.org Even minimal structural changes in the HLA molecule, such as those in closely related alleles, abrogate the ability to effectively present the peptide and induce a T-cell response. aai.org This stringent allele requirement underscores the highly specific nature of the interaction between the peptide, the MHC molecule, and the T-cell receptor (TCR), providing a clear model of the precise structural constraints that govern antigen presentation and subsequent T-cell recognition.

Antigen Hierarchy: The focused immune response to the MART-1₂₇₋₃₅ peptide, despite the presence of other potential epitopes within the full-length protein, serves as a classic example of an antigenic hierarchy. nih.govresearchgate.net This hierarchy, where certain epitopes are "dominant" and others are "cryptic" or "subdominant," can be influenced by competition between peptides for MHC binding and by the dynamics of T-cell priming. researchgate.net Studies using MART-1 have helped researchers understand that T-cell responses to a given antigen can be inhibited by the simultaneous presence of a more dominant epitope, a key concept for designing multi-epitope vaccines. nih.gov

Contribution to Understanding Self-Antigen Recognition and Immune Tolerance in Research Models

As a protein expressed by both malignant melanoma cells and healthy melanocytes, MART-1 is a non-mutated self-antigen. frontiersin.orgnih.gov This dual expression makes it an exemplary research model for investigating the complex interplay between anti-tumor immunity and autoimmune tolerance.

Modeling Peripheral Tolerance: The immune system must maintain a state of tolerance to self-antigens like MART-1 to prevent autoimmune destruction of normal tissues, such as the vitiligo seen in some melanoma patients who mount an effective anti-tumor response. nih.govfrontiersin.org Research on MART-1 has been instrumental in exploring the mechanisms of peripheral tolerance, where self-reactive T-cells that escape deletion in the thymus are controlled in the periphery. nih.govfrontiersin.org

Role of Self-Reactive T-Cells: Studies have revealed the surprising presence of MART-1-specific CD8+ T-cells in the blood of healthy individuals, indicating that the T-cell repertoire is not entirely devoid of self-reactive cells. rupress.orgmdpi.com However, the frequency of these precursor cells may be very low, and their activation is tightly regulated. rupress.org Recent findings suggest that self-antigens like the Melan-A peptide can induce the proliferation of regulatory T-cells (Tregs), which in turn suppress the activity of self-reactive effector CD8+ T-cells. mdpi.comnih.gov This provides a direct mechanism for how tolerance to antigens like MART-1 is maintained and offers a research model for how this tolerance might be overcome to enhance anti-tumor immunity.

Advances in Epitope Discovery and Antigen Engineering for Research Tools

The identification and characterization of the MART-1 peptide have catalyzed significant technological and conceptual advances in epitope discovery and the engineering of peptides for use as research tools.

Driving Epitope Discovery Platforms: The initial success in identifying the immunodominant MART-1 epitope spurred the development and refinement of high-throughput platforms for mapping T-cell epitopes for other tumor-associated antigens. nih.govwaocp.orgmdpi.com Methodologies combining bioinformatic prediction of MHC-binding peptides with advanced cellular assays and peptide/HLA multimer technology have become standard practice in the field, enabling a more systematic search for new antigenic targets. nih.govelifesciences.org

Antigen Engineering and Analog Peptides: A major contribution from MART-1 research is the concept of engineering analog peptides to enhance immunogenicity. The native MART-1₂₆₋₃₅ decapeptide (EAAGIGILTV) and nonapeptide (AAGIGILTV) are relatively weak binders to HLA-A0201. nih.govoup.com To overcome this, researchers developed an analog peptide, known as Melan-A A27L, by substituting the alanine (B10760859) at position 27 with leucine (B10760876), creating the sequence ELAGIGILTV. oup.compnas.org This single amino acid change significantly increases the stability of the peptide's binding to the HLA-A0201 molecule. oup.com As a result, this "superagonist" peptide is a much more potent stimulator of MART-1-specific T-cells in vitro. pnas.org These engineered peptides are now invaluable research tools for expanding T-cell populations for laboratory studies and for investigating the precise requirements for T-cell activation. oup.comjpt.com

Peptide NameSequenceTypeKey Research Finding
MART-1₂₇₋₃₅ AAGIGILTVNative EpitopeImmunodominant, yet low-affinity, epitope for HLA-A0201-restricted T-cells. nih.govnih.gov
Melan-A₂₆₋₃₅ EAAGIGILTVNative EpitopeParental decapeptide from which the immunodominant nonapeptide is derived. pnas.org
Melan-A A27L ELAGIGILTVAnalog PeptideEngineered "superagonist" with enhanced binding stability to HLA-A0201 and increased potency for T-cell activation. oup.compnas.org

Conceptual Framework for Rational Design of Immunological Probes and Research Modulators

The wealth of knowledge generated from studying the MART-1 peptide has provided a clear conceptual framework that guides the rational design of sophisticated immunological probes and modulators.

Development of Immunological Probes: The well-defined nature of the MART-1₂₇₋₃₅ epitope and its interaction with HLA-A*0201 has enabled the creation of powerful diagnostic and research reagents. nottingham.ac.uk Specifically, synthetic peptide-MHC complexes (pMHC) using the MART-1 peptide can be multimerized, most commonly as tetramers, to create probes that bind with high avidity and specificity to T-cells bearing the corresponding TCR. nih.govaai.org These MART-1 tetramers are routinely used as research tools to directly visualize, quantify, isolate, and characterize MART-1-specific T-cells from biological samples, providing a precise way to monitor immune responses. nih.govjpt.commiltenyibiotec.com

Blueprint for Immunomodulators: The principles learned from engineering the MART-1 A27L analog serve as a blueprint for the rational design of peptide-based immunomodulators for other antigens. frontiersin.orgnih.gov By understanding how specific amino acid substitutions can enhance MHC binding without disrupting TCR recognition, researchers can apply these concepts to improve the immunogenicity of other weakly immunogenic tumor or viral epitopes. oup.com This structure-based design approach is fundamental to the development of next-generation therapeutic vaccines and TCR-based immunotherapies, where the goal is to precisely modulate the immune response. frontiersin.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing MART-1 peptide in melanoma studies?

  • Methodological Answer : Isolation typically involves immunoaffinity chromatography using anti-MART-1 monoclonal antibodies, followed by purification via reversed-phase HPLC. Characterization employs mass spectrometry (MS) for sequence validation and circular dichroism (CD) spectroscopy to confirm secondary structure. For reproducibility, ensure peptide purity exceeds 95% (HPLC) and validate antigenicity using T-cell activation assays .
  • Key Parameters :

TechniquePurposeQuality Control Metrics
HPLCPurity assessmentRetention time, peak symmetry
MSSequence validationMass accuracy (< 0.1 Da error)
CD SpectroscopyStructural integrityα-helix content quantification

Q. How is the antigenic stability of MART-1 peptide evaluated under physiological conditions?

  • Methodological Answer : Stability assays involve incubating the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Degradation is monitored via HPLC and ELISA, comparing pre- and post-incubation antigenicity. Thermal shift assays (TSA) using SYPRO Orange dye can quantify melting temperature (Tm) changes, reflecting structural resilience .

Advanced Research Questions

Q. What experimental strategies address batch-to-batch variability in synthetic MART-1 peptides for T-cell activation assays?

  • Methodological Answer :

  • Quality Control : Request peptide content analysis (via amino acid analysis or UV-spectroscopy) to standardize concentrations.
  • Impurity Profiling : Use LC-MS/MS to identify truncated or oxidized byproducts.
  • Bioassay Calibration : Include internal controls (e.g., reference T-cell lines) to normalize inter-batch responses.
    • Critical Considerations : Batch variability in salt content (e.g., TFA residues) can alter solubility; specify <1% TFA via ion-pair chromatography for cell-based assays .

Q. How can contradictory data on MART-1 peptide immunogenicity across melanoma subtypes be resolved?

  • Methodological Answer : Apply the PICOT framework to refine study parameters:

  • Population : Specify melanoma subtype (e.g., cutaneous vs. uveal).
  • Intervention : Standardize peptide presentation (e.g., dendritic cell pulsing protocols).
  • Comparison : Use HLA-matched vs. mismatched controls.
  • Outcome : Quantify IFN-γ secretion (ELISPOT) rather than binary response metrics.
  • Time : Track longitudinal immune responses (≥6 weeks).
    • Statistical Approach : Meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables (e.g., HLA haplotype prevalence) .

Q. What analytical approaches quantify MART-1 peptide heterogeneity in tumor microenvironments?

  • Methodological Answer : Spatial profiling via multiplex immunofluorescence (mIF) or mass cytometry (CyTOF) to map peptide distribution. For bulk analyses, use laser capture microdissection (LCM) followed by LC-MS/MS. Normalize data to tumor cellularity (e.g., via genomic DNA quantification).
  • Uncertainty Management : Conduct ≥3 biological replicates and report coefficients of variation (CV) for technical replicates. Calibrate instruments using synthetic MART-1 spiked into control matrices .

Data Contradiction Analysis Framework

  • Root-Cause Checklist :

    FactorInvestigative Action
    Technical Variability Audit HPLC/MS calibration logs.
    Biological Heterogeneity Stratify data by tumor stage or immune infiltration score.
    Assay Sensitivity Compare limit of detection (LOD) across ELISA kits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.